3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds recognized for their structural resemblance to purines and diverse pharmacological applications. These compounds are known to act as antimetabolites, kinase inhibitors, and ligands for receptors such as benzodiazepine receptors . The target molecule features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a 5-(2,4-dichlorophenyl)furan-2-yl group at position 5.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[5-(2,4-dichlorophenyl)furan-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3N3O/c23-14-3-1-13(2-4-14)17-12-27-28-19(9-10-26-22(17)28)21-8-7-20(29-21)16-6-5-15(24)11-18(16)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLGPVRWZIAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine (CAS No. 439108-97-1) is a member of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various biological activities. Its unique structure, characterized by the presence of chlorophenyl and dichlorophenyl groups, contributes to its potential pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: C22H12Cl3N3O
- Molecular Weight: 440.71 g/mol
- IUPAC Name: this compound
The primary mechanism of action for this compound involves inhibition of specific kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts cell cycle progression, leading to significant effects on cell growth and viability. The compound's ability to inhibit CDK2 suggests its potential as an anticancer agent, as CDK2 plays a critical role in regulating the cell cycle.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth: In vivo studies have shown that certain pyrazolo[1,5-a]pyrimidines can reduce tumor volume significantly in models of leukemia and solid tumors. A related compound demonstrated over 50% reduction in tumor size in mice models inoculated with cancer cells .
- Cell Viability Effects: The compound has been shown to affect cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antifungal Activity: Similar derivatives have been tested against pathogenic fungi and shown effective antifungal activity. The presence of the pyrazole scaffold is believed to enhance this activity .
- Antitubercular Activity: The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing potential as an antitubercular agent .
Research Findings and Case Studies
A summary of relevant studies is provided in the following table:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications in the chlorophenyl and dichlorophenyl substituents can significantly influence the biological activity of the compound. For instance:
- Chloro Substituents: The presence of chlorine atoms enhances the lipophilicity and bioavailability of the compound.
- Furan Ring Contribution: The furan moiety contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Table 1: Substituents and Molecular Weights of Selected Pyrazolo[1,5-a]Pyrimidines
Key Observations :
- The target compound’s dichlorophenyl-furyl substituent at C7 distinguishes it from analogs with trifluoromethyl (CF₃) or carbonitrile (CN) groups. The furyl moiety may reduce metabolic stability compared to CF₃ but enhance π-π stacking .
Structural and Crystallographic Comparisons
Table 2: Dihedral Angles and Crystal Packing Features
Key Observations :
- Dihedral angles between aromatic rings influence molecular planarity and binding to flat enzymatic pockets. The target compound’s furyl group may introduce torsional strain, reducing planarity compared to CF₃-containing analogs .
- Cl⋯Cl interactions in chlorine-rich derivatives enhance crystal lattice stability, a feature critical for formulation development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and optimized reaction conditions for synthesizing 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under reflux at 433–438 K for 2.5 hours. Water elimination is critical, and post-synthesis purification involves recrystallization from ethanol/acetone (1:1) to achieve 66.78% yield . Alternative routes for analogs include refluxing intermediates in pyridine, followed by neutralization and solvent-based crystallization .
Q. How is single-crystal X-ray diffraction employed to confirm molecular geometry and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray studies (e.g., Rigaku Saturn diffractometer, λ = 0.71075 Å) determine unit cell parameters (e.g., monoclinic , Å, Å) and refine bond lengths/angles (mean σ(C–C) = 0.003 Å). H-atoms are constrained using riding models (). Data-to-parameter ratios >15 ensure structural reliability .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- Methodological Answer :
- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF groups at δ 120–125 ppm).
- IR : Stretching vibrations (e.g., C=O at ~1700 cm, C-Cl at ~750 cm) confirm functional groups.
- MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., 502.28 for ) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported synthesis yields for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Yield variations (e.g., 66% vs. 70% in similar compounds) arise from differences in solvent systems, heating rates, or purification methods. Systematic optimization involves:
- DoE (Design of Experiments) : Varying solvent polarity (e.g., ethanol vs. DMF) and reaction time.
- HPLC Monitoring : Tracking intermediate conversion rates to identify bottlenecks .
Q. What strategies evaluate the impact of substituents (e.g., chlorophenyl vs. fluorophenyl) on biological activity?
- Methodological Answer :
- QSAR Studies : Correlate electronic (Hammett σ) or steric (Taft ) parameters with activity data (e.g., IC for kinase inhibition).
- Crystallographic Analysis : Compare torsion angles (e.g., C1–C2–C3–Cl1 = 2.7°) to assess conformational flexibility .
Q. How are in vitro assays designed to assess kinase inhibition or antiparasitic activity?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., KDR) with ATP-competitive ELISA to measure inhibition (IC).
- Antitrypanosomal Screens : Incubate compounds with Trypanosoma brucei cultures and monitor viability via resazurin reduction .
Q. How do researchers analyze crystallographic torsion angles and bond lengths to infer electronic effects?
- Methodological Answer :
- Torsion Angles : Deviations from ideal values (e.g., C6–C7–C10–N1 = 173.9°) indicate steric strain or π-π interactions.
- Bond Lengths : Shortened C–Cl bonds (~1.74 Å) suggest electron-withdrawing effects enhancing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
